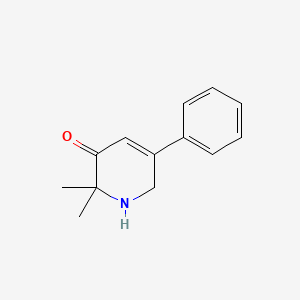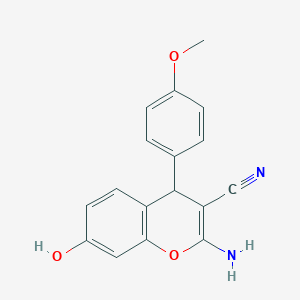![molecular formula C22H16IN3O2S2 B11533170 2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11533170.png)
2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a benzothiazole ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with 2-aminobenzothiazole under acidic conditions to form the Schiff base. This intermediate is then reacted with N-phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for halogen exchange reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial properties, particularly against bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA, interfering with replication and transcription processes.
Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE
- **2-({6-[(E)-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE
Uniqueness
The presence of the iodine atom in 2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE imparts unique electronic properties, making it more reactive in substitution reactions compared to its nitro and methoxy analogs. This iodine substitution also enhances its potential as a radiolabeled compound for imaging studies .
Properties
Molecular Formula |
C22H16IN3O2S2 |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxy-5-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H16IN3O2S2/c23-15-6-9-19(27)14(10-15)12-24-17-7-8-18-20(11-17)30-22(26-18)29-13-21(28)25-16-4-2-1-3-5-16/h1-12,27H,13H2,(H,25,28) |
InChI Key |
ODIBLFTWLBIPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B11533088.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11533098.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11533099.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11533104.png)
![N-cyclohexyl-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533116.png)

![2-[(E)-(naphthalen-1-ylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533130.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11533145.png)
![(2E)-2-[(2E)-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11533153.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533161.png)

![4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11533163.png)
![3,4-Dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11533172.png)
